molecular formula C7H10N2 B14487312 1-(But-2-en-1-yl)-1H-pyrazole CAS No. 63935-95-5

1-(But-2-en-1-yl)-1H-pyrazole

Cat. No.: B14487312
CAS No.: 63935-95-5
M. Wt: 122.17 g/mol
InChI Key: SWLBGQXORGNVQB-UHFFFAOYSA-N
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Description

1-(But-2-en-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The but-2-en-1-yl group attached to the pyrazole ring introduces a double bond, making the compound an unsaturated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with 1,3-diketones, followed by the introduction of the but-2-en-1-yl group. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The double bond in the but-2-en-1-yl group can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are used.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Saturated pyrazole derivatives.

    Substitution: Halogenated or alkylated pyrazoles.

Scientific Research Applications

1-(But-2-en-1-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The but-2-en-1-yl group may enhance binding affinity through hydrophobic interactions or π-π stacking.

Comparison with Similar Compounds

    1-(But-1-en-1-yl)-1H-pyrazole: Similar structure but with a different position of the double bond.

    1-(But-2-en-1-yl)-2H-pyrazole: Similar structure but with the nitrogen atoms in different positions.

    1-(But-2-en-1-yl)-3H-pyrazole: Similar structure but with the nitrogen atoms in different positions.

Uniqueness: 1-(But-2-en-1-yl)-1H-pyrazole is unique due to the specific positioning of the but-2-en-1-yl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields.

Properties

CAS No.

63935-95-5

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-but-2-enylpyrazole

InChI

InChI=1S/C7H10N2/c1-2-3-6-9-7-4-5-8-9/h2-5,7H,6H2,1H3

InChI Key

SWLBGQXORGNVQB-UHFFFAOYSA-N

Canonical SMILES

CC=CCN1C=CC=N1

Origin of Product

United States

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